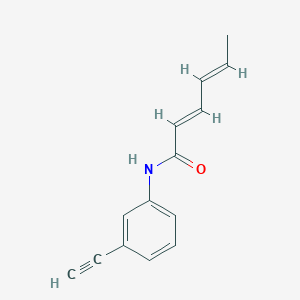
N-(3-ethynylphenyl)-2,4-hexadienamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethynylphenyl)-2,4-hexadienamide, also known as TAT-2, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the family of compounds known as TAT peptides, which have been found to have a variety of biological effects. TAT-2 has been shown to have potential as a tool for studying cellular processes, and its mechanism of action has been the subject of much research.
作用機序
The mechanism of action of N-(3-ethynylphenyl)-2,4-hexadienamide is not fully understood, but it is thought to involve the interaction of the peptide with cell membranes. TAT peptides have been shown to be able to cross cell membranes, and it is thought that this compound may use this mechanism to enter cells and interact with intracellular targets.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. One of the most notable effects is its ability to cross cell membranes, which makes it a potentially useful tool for delivering drugs or other molecules into cells. This compound has also been shown to be able to bind to a variety of proteins, and this property has been exploited in several studies to investigate protein function and signaling pathways.
実験室実験の利点と制限
One advantage of N-(3-ethynylphenyl)-2,4-hexadienamide is its ability to cross cell membranes, which makes it a potentially useful tool for delivering drugs or other molecules into cells. This compound has also been shown to be able to bind to a variety of proteins, which can be useful in the study of protein function and signaling pathways.
One limitation of this compound is its potential toxicity. While TAT peptides have been found to be generally safe, some studies have suggested that they may have toxic effects at high concentrations. Additionally, the use of this compound in experiments may be limited by its cost and availability.
将来の方向性
There are several future directions for research on N-(3-ethynylphenyl)-2,4-hexadienamide. One area of interest is in the development of new TAT peptides with improved properties, such as increased cell penetration or reduced toxicity. Another area of interest is in the use of TAT peptides as tools for drug delivery, particularly in the treatment of diseases that are difficult to target with traditional drugs.
Other potential future directions for research on this compound include the study of its effects on specific cellular processes, such as protein synthesis or DNA replication. Additionally, this compound may be useful in the development of new diagnostic or imaging tools, particularly for the study of intracellular processes.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its ability to cross cell membranes makes it a potentially useful tool for delivering drugs or other molecules into cells. While there are some limitations to the use of this compound in experiments, there are also several future directions for research on this compound, including the development of new TAT peptides with improved properties and the study of its effects on specific cellular processes.
合成法
The synthesis of N-(3-ethynylphenyl)-2,4-hexadienamide involves the use of solid-phase peptide synthesis techniques. This method involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid being protected by a specific chemical group during the synthesis process. Once the peptide chain has been fully assembled, the protective groups are removed to yield the final product.
科学的研究の応用
N-(3-ethynylphenyl)-2,4-hexadienamide has been studied for its potential applications in a variety of scientific research fields. One area of interest is in the study of cellular uptake mechanisms. TAT peptides have been shown to be able to cross cell membranes, and this compound has been found to be particularly effective in this regard. This property makes this compound a potentially useful tool for delivering drugs or other molecules into cells.
Another area of research interest is in the study of protein-protein interactions. This compound has been shown to be able to bind to a variety of proteins, and this property has been exploited in several studies to investigate protein function and signaling pathways.
特性
IUPAC Name |
(2E,4E)-N-(3-ethynylphenyl)hexa-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-3-5-6-10-14(16)15-13-9-7-8-12(4-2)11-13/h2-3,5-11H,1H3,(H,15,16)/b5-3+,10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHGOTWMKYWGNM-YBRHCDHNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)NC1=CC=CC(=C1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=O)NC1=CC=CC(=C1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B5322565.png)
![4-{[4-(3,5-dimethylbenzyl)-3-oxo-1-piperazinyl]methyl}-1-methyl-1H-pyrrole-2-carbonitrile](/img/structure/B5322589.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5322592.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(3,4-dimethylphenyl)-2-furyl]acrylonitrile](/img/structure/B5322600.png)
![ethyl 4-[({1-[(diethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5322607.png)
![4-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]-1-pyridin-4-ylethyl}morpholine](/img/structure/B5322618.png)
![4-[2-(8-hydroxy-2-quinolinyl)vinyl]benzoic acid](/img/structure/B5322620.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5322637.png)
![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[2-(methylamino)-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5322645.png)
![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5322648.png)
![2-cyclopent-2-en-1-yl-N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylacetamide](/img/structure/B5322654.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5322659.png)